molecular formula C15H12BrClF4N2O2 B1672857 Fluazolate CAS No. 174514-07-9

Fluazolate

Cat. No.: B1672857
CAS No.: 174514-07-9
M. Wt: 443.62 g/mol
InChI Key: FKLQIONHGSFYJY-UHFFFAOYSA-N
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Description

Fluazolate is a herbicide primarily used for the pre-emergence control of broad-leaved weeds and grasses. It belongs to the phenylpyrazole and pyrazole herbicide groups. This compound is known for its low aqueous solubility and low volatility, making it moderately persistent in soil systems under certain conditions. It is not expected to leach into groundwater, which is beneficial for environmental safety .

Mechanism of Action

Target of Action

Fluazolate is a herbicide that primarily targets broad-leaved weeds and grasses It belongs to the phenylpyrazole herbicide group , which is known to have diverse targets depending on the specific compound.

Mode of Action

Phenylpyrazole herbicides typically work by inhibiting key enzymes or disrupting biochemical pathways essential for the growth and survival of the target organisms

Pharmacokinetics

It is known that this compound has low aqueous solubility and low volatility , which may influence its bioavailability and distribution in the environment.

Result of Action

The primary result of this compound’s action is the control of broad-leaved weeds and grasses . By inhibiting key biochemical processes, this compound impairs the growth and survival of these plants.

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. It is known to be moderately persistent in soil systems, depending on local conditions .

Biochemical Analysis

Biochemical Properties

Fluazolate plays a significant role in biochemical reactions, particularly as a leukotriene B4 receptor antagonist . It interacts with leukotriene B4 receptors, inhibiting leukotriene B4-induced chemotaxis. This interaction is crucial in the inhibition of inflammatory responses, making this compound potentially useful in treating inflammatory diseases such as asthma, rheumatoid arthritis, and skin diseases . The compound’s interaction with leukotriene B4 receptors involves binding to these receptors, thereby blocking the signaling pathways that lead to inflammation.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. By inhibiting leukotriene B4 receptors, this compound can reduce inflammation at the cellular level. This inhibition affects cell signaling pathways, particularly those involved in inflammatory responses. Additionally, this compound’s impact on gene expression and cellular metabolism is significant, as it can alter the expression of genes involved in inflammation and immune responses . The compound’s ability to modulate these pathways highlights its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its action as a leukotriene B4 receptor antagonist. This compound binds to leukotriene B4 receptors, preventing leukotriene B4 from interacting with these receptors. This binding inhibits the downstream signaling pathways that lead to inflammation. Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammatory responses . The compound’s ability to inhibit leukotriene B4-induced chemotaxis further underscores its role in reducing inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a microbial half-life ranging from 40 to 70 days . Over time, this compound may degrade, potentially reducing its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation. The stability and degradation of this compound must be carefully monitored to ensure its continued effectiveness in laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits leukotriene B4-induced chemotaxis, reducing inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential neurotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a leukotriene B4 receptor antagonist. The compound interacts with enzymes and cofactors involved in the metabolism of leukotrienes, influencing metabolic flux and metabolite levels . By inhibiting leukotriene B4 receptors, this compound can alter the production and degradation of leukotrienes, thereby modulating inflammatory responses. Understanding these metabolic pathways is essential for optimizing the therapeutic use of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s low aqueous solubility and low volatility influence its distribution . This compound may interact with transporters and binding proteins that facilitate its movement within cells. Additionally, the compound’s localization and accumulation in specific tissues can affect its efficacy and potential side effects. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use.

Preparation Methods

The synthesis of fluazolate involves a multi-step process starting from readily available 2-chloro-4-fluorotoluene. The preparation method includes nine sequential reactions, resulting in the target product, isopropyl 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate. The overall yield of this process is approximately 42%, and the conditions are mild enough to be suitable for industrial production .

Chemical Reactions Analysis

Fluazolate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly involving the halogen atoms in its structure. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Fluazolate has several applications in scientific research:

Comparison with Similar Compounds

Fluazolate is unique among herbicides due to its specific chemical structure and mode of action. Similar compounds include:

Properties

IUPAC Name

propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLQIONHGSFYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C(=C1)C2=NN(C(=C2Br)C(F)(F)F)C)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClF4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057999
Record name Fluazolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174514-07-9
Record name Fluazolate [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174514079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluazolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUAZOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJX9P1E61K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 100 g (0.25 mol) 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid (Compound No. 3) in 580 mL of toluene was prepared and treated with 1 g of dimethylformamide (DMF). The stirred mixture was heated to 45° C., treated with 30 g (0.252 mol) of thionyl chloride and subsequently heated to 60° C.-65° C. for one hour. After cooling to 40° C., a solution of 30 g (0.50 mol) of isopropanol and 27.6 g (0.35 mol) pyridine was added at once. The mixture was stirred and heated to about 55° C. for 30 minutes to complete conversion of the intermediate acid chloride to the desired product. Treatment with 650 mL water and 45 g of acetone gave two clear layers. The aqueous layer was removed and the organic portion washed with water, saturated brine, dried with MgSO4 and concentrated to give a viscous oil. A solid was obtained by solution of the oil into 250 g of warm isopropanol, cooling of the mixture to room temperature and slow treatment with 600 mL of cold water. The resultant precipitate was collected by filtration, washed with water and air dried to give 105 g (94.7%) of a white solid: mp 79.5° C.-80.5° C.; 1H NMR (CDCl3) δ 1.49 (d, 6H), 4.21 (s, 3H), 5.38 (m, 1H), 7.43 (d, 1H), 8.14 (d, 1H).
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
27.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
580 mL
Type
solvent
Reaction Step Five
Quantity
1 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of fluazolate?

A1: this compound is a herbicide primarily used for controlling grass weeds in winter wheat fields. [, ] It can be used alone or in combination with other herbicides, such as flucarbazone sodium, for enhanced efficacy against a broader range of weeds. []

Q2: How does this compound affect weed growth?

A2: While the exact mechanism of action isn't detailed in the provided research, this compound effectively controls grass weeds, suggesting it likely targets a metabolic pathway essential for their growth and development. [, ] Further research is needed to pinpoint the specific target site and downstream effects.

Q3: Are there efficient synthetic routes for producing this compound?

A5: Yes, one approach utilizes regioselective [3+2] cyclocondensation and nucleophilic substitution-cyclization reactions to synthesize this compound. [] Another method employs a novel class of mesoionic reagents called 4-trifluoromethylsydnones, which undergo regioselective alkyne cycloaddition reactions, ultimately leading to the formation of 5-trifluoromethylpyrazoles, including this compound. []

Q4: What is the impact of application timing and dosage on this compound efficacy?

A6: While specific data isn't detailed in the provided abstracts, research suggests that the timing and dosage of this compound application can significantly influence its effectiveness against weeds and its impact on wheat yield. [] This highlights the need for further research to establish optimal application strategies that maximize weed control while minimizing potential negative effects on the crop.

Q5: What analytical techniques are used to study this compound?

A7: Gas chromatography with electron capture detection (GC-ECD) using a capillary system is employed to quantify this compound residues in water samples. [] This technique allows for sensitive and accurate measurement of this compound concentrations, enabling researchers to track its degradation over time. []

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